![molecular formula C15H13NO3 B10854862 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)
3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MIF098 is a small molecule antagonist of the macrophage migration inhibitory factor (MIF). It has shown potential in inhibiting pulmonary hypertension associated with systemic lupus erythematosus and in reducing the proliferation and migration of pulmonary smooth muscle cells . MIF098 is primarily used in research to study idiopathic pulmonary hypertension and other immunoinflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MIF098 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of MIF098 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality through rigorous quality control measures. The compound is stored under nitrogen at -20°C for long-term stability .
Análisis De Reacciones Químicas
Types of Reactions: MIF098 undergoes various chemical reactions, including:
Oxidation: MIF098 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: MIF098 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
MIF098 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of MIF antagonists.
Biology: Investigates the role of MIF in cellular processes, including cell proliferation and migration.
Medicine: Explores potential therapeutic applications in treating pulmonary hypertension and other inflammatory diseases.
Industry: Potential use in developing new drugs targeting MIF-related pathways
Mecanismo De Acción
MIF098 exerts its effects by antagonizing the macrophage migration inhibitory factor (MIF). It inhibits the MIF pathway, leading to reduced cell proliferation and migration. MIF098 also inhibits the TGFβ1/Smad2/3 pathway, reducing collagen synthesis and pulmonary artery fibrosis . The compound’s molecular targets include MIF and related signaling molecules involved in inflammation and fibrosis .
Comparación Con Compuestos Similares
MIF098 is compared with other MIF antagonists such as ISO-1 and 4-CPPC:
4-CPPC: A selective inhibitor of MIF-2, showing different selectivity and potency compared to MIF098.
Similar Compounds:
- ISO-1
- 4-CPPC
- Iguratimod
- Carebastine
- RGB097
MIF098 stands out due to its higher potency and selectivity in inhibiting MIF-related pathways, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-10-5-6-14-13(7-10)16(15(18)19-14)9-11-3-2-4-12(17)8-11/h2-8,17H,9H2,1H3 |
Clave InChI |
JJXKGUBHEQGADG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



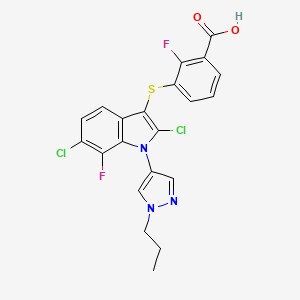
![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
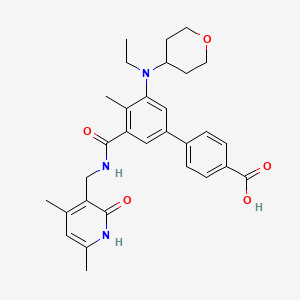
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)

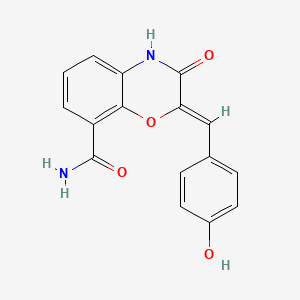
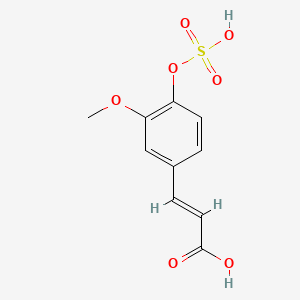
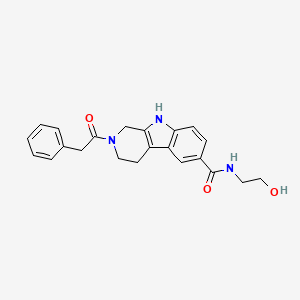
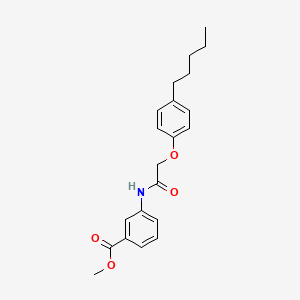
![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)